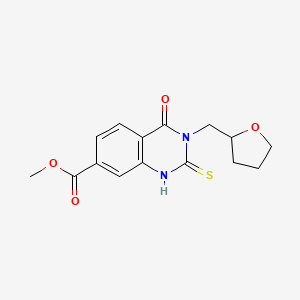
Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Related compounds such as 4-hydroxy-2-quinolones have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
It is suggested that the compound interacts with its targets, possibly erk1/2, leading to inhibition of the map kinase pathway . This interaction and resulting changes could potentially lead to antineoplastic effects.
Biochemical Pathways
The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . The MAP kinase pathway plays a crucial role in cellular signaling related to growth and differentiation. Inhibition of this pathway could lead to downstream effects such as halted cell proliferation, which is a desirable outcome in the context of cancer treatment.
Result of Action
Given its potential interaction with erk1/2 and the subsequent inhibition of the map kinase pathway, it is plausible that the compound could lead to antineoplastic effects .
生物活性
Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate, known by its CAS number 422526-41-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₅H₁₆N₂O₄S
Molecular Weight: 320.36 g/mol
Structural Characteristics: The compound features a quinazoline core with a sulfanil and oxolan substituent, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline exhibit significant antimicrobial properties. For instance, derivatives of related structures have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing the efficacy of traditional antibiotics like ampicillin and streptomycin by considerable margins .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus |
| Methyl derivative | 0.011 | 0.020 | Escherichia coli |
The most sensitive bacteria in these studies were often Enterobacter cloacae, while Escherichia coli showed higher resistance levels .
The biological activity of methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline may be attributed to its ability to inhibit critical bacterial enzymes or disrupt cellular processes. Docking studies suggest that this compound can effectively bind to bacterial targets, thereby inhibiting their function and leading to cell death .
Case Studies
-
Case Study on Antibacterial Activity
A study published in PMC evaluated the antibacterial properties of various derivatives closely related to methyl 4-oxo compounds. The results showed that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of standard antibiotics . -
Fungal Inhibition
In addition to antibacterial effects, related compounds have also shown antifungal activity. The most potent antifungal agents demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications on the quinazoline ring or the oxolan side chain can enhance biological activity. For example, the presence of certain substituents was found to improve binding affinity to target enzymes involved in bacterial metabolism .
属性
IUPAC Name |
methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-14(19)9-4-5-11-12(7-9)16-15(22)17(13(11)18)8-10-3-2-6-21-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXVSOQFDPMKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














